2-(Diethylamino)butanenitrile

Descripción general

Descripción

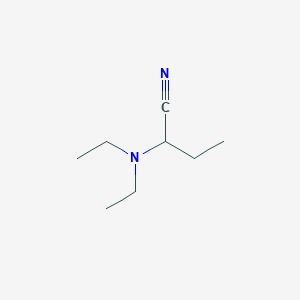

2-(Diethylamino)butanenitrile is a tertiary amine nitrile compound characterized by a nitrile group (-CN) attached to a butane chain substituted with a diethylamino group (-N(C₂H₅)₂) at the second carbon.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Diethylamino)butanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{CN}^- \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{Br}^- ]

From Amides: Nitriles can be made by dehydrating amides using dehydrating agents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). The reaction removes water from the amide group, leaving a nitrile group.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Types of Reactions:

Oxidation: Nitriles can undergo oxidation reactions, although these are less common compared to other functional groups.

Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium or potassium cyanide in ethanol for the formation of nitriles from halogenoalkanes.

Major Products:

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(Diethylamino)butanenitrile serves as a vital intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

- Formation of Stable Intermediates : The compound can undergo various reactions to yield stable intermediates that are crucial in the development of pharmaceuticals and other organic compounds.

Pharmaceutical Development

The compound is utilized in pharmaceutical research due to its ability to form stable intermediates essential for drug synthesis. Notably:

- Inhibition Studies : In research involving inhibitors of enzymes like 15-prostaglandin dehydrogenase, derivatives of this compound have demonstrated promising results in enhancing tissue recovery post-bone marrow transplantation .

Case Study: Bone Marrow Transplantation

In a study involving mice, a derivative of this compound was shown to double prostaglandin E2 levels, significantly improving recovery rates of neutrophils and platelets after bone marrow transplantation . This finding suggests potential applications in reducing morbidity associated with such procedures.

Material Science

The compound is also important in the field of material science:

- Polymer Synthesis : It is involved in the creation of polymers with specific properties, particularly those that respond to environmental stimuli such as temperature and pH changes.

Example Application

Hydrogels synthesized from poly((2-dimethylamino)ethyl methacrylate)/poly(N,N-diethylacrylamide) have shown excellent swelling and deswelling rates, making them suitable for biomedical applications.

Biomedical Engineering

In biomedical engineering, this compound is employed in the development of drug delivery systems:

- Amphiphilic Block Copolymer Micelles : These micelles can encapsulate therapeutic agents like quercetin, which has antioxidant and anti-inflammatory properties.

Characterization of Micelles

| Property | Value |

|---|---|

| Drug Loading Capacity | High |

| Release Profile | Controlled release under physiological conditions |

Thermochemical Studies

The compound is also used in thermochemical studies to gather data on gas-phase and condensed-phase thermochemistry:

- Thermophysical Data Collection : Advanced analytical techniques are employed to measure thermophysical properties, contributing valuable data for computational chemistry and kinetics databases.

Mecanismo De Acción

The mechanism of action of 2-(Diethylamino)butanenitrile involves its interaction with various molecular targets. The cyano group is highly polar, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, where the compound can act as a precursor to other functional groups. The diethylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize 2-(Diethylamino)butanenitrile, we compare it to compounds with analogous functional groups or structural motifs.

Functional Group Comparison

Key Observations :

- Reactivity: The nitrile group in this compound offers distinct reactivity compared to hydroxyl (DEAE) or amide groups. Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, whereas DEAE’s -OH group participates in esterification .

- Stability: The amide in N-[2-(Diethylamino)ethyl]-2-phenylacetamide provides greater hydrolytic stability than nitriles, favoring pharmaceutical applications .

Electronic and Steric Effects

- Diethylamino vs.

- Phosphonothiolate Derivatives: The phosphorus center in compounds like Pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate introduces high electrophilicity, contrasting with the nitrile’s electron-withdrawing nature .

Industrial and Research Relevance

- Discontinuation of this compound: Limited commercial demand (as per CymitQuimica’s discontinuation) suggests niche applications compared to DEAE, which is widely used in surfactants and resins .

- Pharmaceutical Potential: Amide derivatives (e.g., N-[2-(Diethylamino)ethyl]-2-phenylacetamide) dominate medicinal chemistry due to metabolic stability, whereas nitriles are often intermediates rather than final products .

Actividad Biológica

2-(Diethylamino)butanenitrile, also known by its CAS number 16250-35-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound is characterized by its diethylamino group attached to a butanenitrile backbone. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Antimicrobial Activity

A study investigating the antimicrobial properties of various nitriles found that this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Cytotoxic Effects

Research published in Organic & Biomolecular Chemistry indicated that derivatives of butanenitriles, including this compound, exhibited cytotoxic effects on several cancer cell lines. The IC50 values ranged from 20 to 100 µM depending on the specific cell line tested, indicating a dose-dependent response .

Neurotransmitter Modulation

Preliminary studies suggest that compounds with diethylamino groups may enhance the release of certain neurotransmitters such as dopamine and norepinephrine in neuronal cultures. This modulation could have implications for neuropharmacological applications .

Toxicological Profile

The safety profile of this compound has been assessed in various studies:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 2-(Diethylamino)butanenitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound likely involves nucleophilic substitution or condensation reactions, where a nitrile group is introduced into a diethylamino-containing precursor. For example, analogous compounds like 4-(Diethylamino)butanenitrile are synthesized via Michael addition or alkylation reactions using diethylamine and acrylonitrile derivatives under controlled pH and temperature . Optimization may include using inert atmospheres (e.g., nitrogen) to prevent side reactions, adjusting stoichiometric ratios of reagents, and employing catalysts like phase-transfer agents. Purity can be enhanced via vacuum distillation or recrystallization from non-polar solvents.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the diethylamino and nitrile moieties. The nitrile group typically shows a sharp singlet near 120 ppm in ¹³C NMR, while the diethylamino protons appear as a quartet in ¹H NMR (δ ~2.5–3.5 ppm). Infrared (IR) spectroscopy can validate the C≡N stretch (~2240 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular formula (C₈H₁₆N₂) .

Advanced Research Questions

Q. How does the electronic environment of the diethylamino group influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The diethylamino group acts as an electron-donating substituent, increasing electron density at the nitrile carbon and enhancing its susceptibility to nucleophilic attack. Researchers can study this by comparing reaction rates with analogs lacking the diethylamino group (e.g., butyronitrile). Computational methods like Density Functional Theory (DFT) can model charge distribution and transition states. Experimental validation may involve kinetic studies under varying solvent polarities (e.g., DMSO vs. hexane) to assess electronic effects .

Q. What strategies can mitigate decomposition of this compound under acidic or basic conditions during synthetic applications?

- Methodological Answer : Stability studies should be conducted by incubating the compound in buffered solutions (pH 1–14) at controlled temperatures. For example, in acidic conditions, protonation of the nitrile group could lead to hydrolysis, forming carboxylic acids. To prevent this, reactions involving this compound should avoid prolonged exposure to strong acids/bases. Stabilizing additives like radical inhibitors (e.g., BHT) or low-temperature storage (<4°C) may also be tested .

Q. How can this compound serve as a precursor for nitrogen-containing heterocycles in medicinal chemistry?

- Methodological Answer : The nitrile group can undergo cyclization reactions with amines or thiols to form pyrimidines, thiazoles, or triazoles. For instance, reacting this compound with thiourea in ethanol under reflux could yield thiazole derivatives. Reaction progress can be monitored via Thin-Layer Chromatography (TLC), and products characterized via X-ray crystallography or High-Resolution Mass Spectrometry (HRMS). Such methodologies are analogous to those used for 2-(Diethylamino)ethanethiol in deprotection reactions .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : While direct toxicity data for this compound is limited, structurally similar compounds like diethylaminoethyl chloride exhibit severe irritancy (e.g., skin and eye damage at 2–10 mg exposure) . Researchers should use fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with absorbents like vermiculite. Stability during storage can be ensured by keeping the compound in amber vials under nitrogen, away from moisture and oxidizers.

Propiedades

IUPAC Name |

2-(diethylamino)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-4-8(7-9)10(5-2)6-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEWMPTWEWTXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341553 | |

| Record name | 2-(Diethylamino)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16250-35-4 | |

| Record name | 2-(Diethylamino)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.